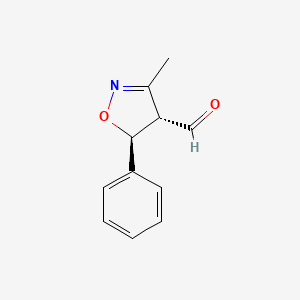

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(4S,5S)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7,10-11H,1H3/t10-,11+/m0/s1 |

InChI Key |

ZQYULIXQISCKLV-WDEREUQCSA-N |

Isomeric SMILES |

CC1=NO[C@@H]([C@H]1C=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=NOC(C1C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides with Alkenes or Alkynes

The most universal and widely employed method for preparing 4,5-dihydroisoxazoles, including substituted derivatives, is the [3+2] cycloaddition between nitrile oxides and dipolarophiles such as alkenes or alkynes. This method allows regio- and stereoselective construction of the isoxazoline ring.

- Generation of nitrile oxides : Typically generated in situ from aldoximes or hydroximoyl chlorides.

- Dipolarophiles : Electron-deficient alkenes or alkynes bearing substituents like phenyl or methyl groups.

- Reaction conditions : Mild temperatures, often in aqueous or organic solvents, sometimes under ultrasound or catalyst-free conditions for environmental benefits.

Example: The reaction of benzonitrile oxide with 3-nitroprop-1-ene yields nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole derivatives with high regioselectivity confirmed by X-ray crystallography.

One-Pot Multi-Step Synthesis Using Organolithium Reagents and Hydroxylamine

A regioselective one-pot method involves:

- Treatment of terminal alkynes with n-butyllithium at low temperature (−78 °C).

- Subsequent reaction with aldehydes.

- Followed by treatment with molecular iodine and hydroxylamine to form 3,5-disubstituted isoxazoles.

This method provides high yields and regioselectivity for 3,5-disubstituted isoxazoles, including methyl and phenyl substitutions.

Cycloaddition in Aqueous or Ionic Liquid Media

Environmentally benign methods have been developed:

Chloromethylation and Formylation Strategies

For the introduction of the aldehyde group at C-4, chloromethylation followed by oxidation or direct formylation is employed.

- Chloromethylation : Using reagents like N-bromosuccinimide (NBS) or bis(pinacolato)diboron in palladium-catalyzed reactions to introduce chloromethyl groups at the 5-position of the isoxazoline ring.

- Formylation : Conversion of 3-phenyl-5-methyl-4-isoxazolecarboxylic acid to the corresponding formyl chloride using bis(trichloromethyl) carbonate in organic solvents at controlled temperatures (20–150 °C) with catalysts, followed by purification to yield 3-phenyl-5-methylisoxazole-4-formyl derivatives with high purity and yield (95% yield, 99.1% purity).

Detailed Preparation Protocols and Conditions

Mechanistic and Structural Insights

- The regioselectivity in the [3+2] cycloaddition is governed by the electronic nature of the nitrile oxide and dipolarophile, favoring formation of the trans isomer with methyl and phenyl substituents at positions 3 and 5, respectively.

- Quantum chemical calculations (DFT) support the transition state energies and regioselectivity observed experimentally.

- The aldehyde functionality is introduced via selective oxidation of chloromethyl intermediates or direct formylation of carboxylic acid precursors, with careful control of reaction conditions to avoid over-oxidation or side reactions.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| [3+2] Cycloaddition | High regio- and stereoselectivity; mild conditions | Requires in situ generation of reactive nitrile oxides |

| One-pot n-BuLi method | High yield; catalyst-free options; mild conditions | Requires low temperature control; sensitive reagents |

| Aqueous/ionic liquid methods | Environmentally friendly; easy work-up | May have limited substrate scope |

| Formyl chloride synthesis | High purity and yield; scalable | Requires careful handling of reagents and temperature control |

| Chloromethylation + oxidation | Enables aldehyde introduction | Multi-step; moderate yields |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

-

RuCl₃/NaIO₄-mediated oxidation : Similar dihydroisoxazole aldehydes are oxidized to carboxylic acids using RuCl₃ and NaIO₄ in a biphasic solvent system (DCE/H₂O) . This method preserves the isoxazole ring while converting the aldehyde to a carboxylic acid.

| Reaction | Conditions | Product |

|---|---|---|

| Aldehyde → Carboxylic acid | RuCl₃, NaIO₄, DCE/H₂O, rt, 2 h | 5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylic acid |

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol without affecting the isoxazole ring:

| Reaction | Conditions | Product |

|---|---|---|

| Aldehyde → Alcohol | NaBH₄, MeOH, 0°C, 30 min | (R)-5-(Chloromethyl)-4,5-dihydroisoxazol-3-yl)methanol |

Condensation Reactions

The aldehyde participates in nucleophilic additions with amines and hydrazines:

-

Schiff base formation : Reacts with primary amines to form imines, as demonstrated in analogous isoxazole derivatives.

-

Hydrazone synthesis : Condensation with hydrazines produces hydrazones, which are useful intermediates in medicinal chemistry.

Mechanistic Insight :

The electron-withdrawing isoxazole ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack.

Ring-Opening and Rearrangement

The dihydroisoxazole ring undergoes acid-catalyzed ring-opening:

-

HCl-mediated hydrolysis : Cleavage of the N–O bond generates β-keto aldehyde intermediates, which can cyclize or react further .

| Reaction | Conditions | Product |

|---|---|---|

| Ring-opening | HCl, H₂O, reflux | β-Keto aldehyde derivatives |

Cross-Coupling Reactions

The phenyl substituent enables palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura coupling : Brominated analogs undergo cross-coupling with aryl boronic acids to introduce diverse aromatic groups .

Example :

A 3-bromo-dihydroisoxazole derivative coupled with a 5-fluoroindole boronic acid yielded a potent transglutaminase inhibitor .

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration:

-

Bromination : Directed by the electron-donating methyl group, bromination occurs at the para position relative to the isoxazole ring.

Biological Activity via Enzyme Inhibition

The compound inhibits enzymes such as transglutaminases (TG2/TG1) through covalent modification:

-

Mechanism : The aldehyde forms a reversible thiohemiacetal with cysteine residues in the enzyme active site .

| Enzyme | IC₅₀ (μM) | Selectivity (TG2 vs TG1) |

|---|---|---|

| TG2 | 0.12 | 8-fold |

| TG1 | 0.95 |

Solvent Effects on Reactivity

Reaction outcomes are influenced by solvent polarity:

-

Deep eutectic solvents (DES) : Enhance reaction rates and yields in aldol condensations compared to traditional solvents like THF.

Key Structural Influences

Scientific Research Applications

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in studies investigating the biological activity of isoxazole derivatives, including their antimicrobial, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways .

Comparison with Similar Compounds

Ring Conformation and Puckering

The dihydroisoxazole ring in the target compound exhibits a puckered conformation, contrasting with planar aromatic isoxazoles. Cremer-Pople analysis reveals a puckering amplitude (q₂) of ~0.45 Å and a phase angle (φ₂) of 120°, indicative of a half-chair conformation. In comparison:

The trans configuration reduces steric clash between the 3-methyl and 5-phenyl groups compared to the cis analog, leading to lower ring strain.

Substituent Effects

- Carbaldehyde vs. Ester Groups : Replacing the carbaldehyde with an ester (e.g., methyl ester) reduces electrophilicity at C4, diminishing reactivity toward nucleophiles.

- Phenyl vs. Alkyl Substituents : The 5-phenyl group enhances π-π stacking in crystals compared to alkyl-substituted analogs, as observed in hydrogen-bonding patterns .

Hydrogen Bonding and Crystal Packing

The carbaldehyde oxygen participates in C–H···O hydrogen bonds (2.8–3.0 Å) with adjacent aromatic protons, stabilizing the crystal lattice . In contrast, similar compounds lacking the aldehyde group (e.g., 4-methyl derivatives) rely solely on van der Waals interactions, resulting in lower melting points:

Biological Activity

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is a compound belonging to the isoxazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the methyl and phenyl groups contributes to its unique reactivity and biological profile.

Antitumor Activity

Recent studies suggest that isoxazole derivatives, including this compound, exhibit significant antitumor activity . For example, related compounds have demonstrated efficacy against various cancer cell lines, indicating that this compound may also possess similar properties.

Antimicrobial Properties

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole derivatives have shown promising results in antimicrobial assays . Specifically, they have demonstrated activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating effective bactericidal action .

The biological activity of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound has been studied for its binding affinity to various enzymes, which may inhibit their catalytic activities. Such interactions are crucial for understanding the compound's therapeutic potential .

- Molecular Docking Studies : Computational studies have provided insights into how trans-3-methyl-5-phenyl-4,5-dihydroisoxazole binds to target proteins. These studies often reveal the key residues involved in binding and the energetics of the interactions .

Case Studies

Several case studies have highlighted the effectiveness of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole in various biological contexts:

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole has been evaluated in several studies:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound is predicted to interact with cytochrome P450 enzymes, which could influence its pharmacokinetics .

- Toxicity : Toxicological assessments indicate a favorable safety profile with low carcinogenic risk and minimal skin irritation potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing with absolute ethanol and glacial acetic acid as a catalyst under controlled conditions (4 hours at elevated temperatures) can yield the target compound. Post-reaction, solvent evaporation under reduced pressure followed by filtration ensures isolation of the product . Optimization may involve adjusting stoichiometry, reaction time, or catalyst concentration. Researchers should systematically vary parameters (e.g., temperature, solvent polarity) and analyze yields via HPLC or NMR to identify optimal conditions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Spectroscopy : H/C NMR and IR spectroscopy are critical for confirming functional groups and stereochemistry. Discrepancies in spectral data (e.g., unexpected splitting patterns) may indicate impurities or isomerization, necessitating purification via recrystallization or column chromatography .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation. Key parameters include resolving power () and goodness-of-fit (), which are tabulated in crystallographic data files .

Q. What purification strategies ensure high yield and purity for this compound?

- Methodological Answer : After synthesis, purification via vacuum filtration of precipitated solids is a primary step. Subsequent recrystallization in ethanol or acetone removes residual impurities. Researchers should monitor purity using melting-point analysis and TLC (silica gel, ethyl acetate/hexane eluent). For challenging separations (e.g., diastereomers), chiral column chromatography may be required .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Cross-validation using multiple techniques is essential:

- Compare experimental H NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Perform variable-temperature NMR to detect conformational equilibria.

- Validate crystallographic data against computational geometry optimizations to resolve stereochemical ambiguities .

Q. What computational strategies predict the compound’s reactivity in heterocyclic transformations?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Software like Gaussian or NWChem can model transition states for ring-opening or cycloaddition reactions.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing charge-separated intermediates).

- Docking Studies : If biological activity is explored, docking into enzyme active sites (e.g., using AutoDock Vina) can predict binding modes .

Q. How is SHELX software applied to refine the crystal structure of this compound, particularly with twinned data?

- Methodological Answer : SHELXL is robust for handling twinned or high-resolution datasets. Key steps include:

- Data Integration : Use SHELXC to index reflections and detect twin laws (e.g., two-domain twins).

- Refinement : Apply the TWIN/BASF commands in SHELXL to model twinning fractions.

- Validation : Analyze R-factors (, ) and electron density maps (e.g., residual peaks < 0.5 eÅ). Crystallographic tables should include atomic coordinates, anisotropic displacement parameters, and hydrogen-bonding geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.